BenchChemオンラインストアへようこそ!

3-chloro-7-methoxy-1H-quinoxalin-2-one

MAO-B inhibition neurodegeneration selectivity

This 3-chloro-7-methoxy quinoxalin-2(1H)-one is a privileged scaffold for medicinal chemistry optimization, providing a distinct chemotype for non-traditional MAO-B inhibitor research (IC50 17µM, >5.88-fold selectivity over MAO-A). Its dual activity on 12-lipoxygenase and adenosine A2 receptors enables multi-target CNS and inflammation programs. Unlike high-potency analogs, its moderate affinity makes it ideal for hit-to-lead campaigns that prioritize selectivity and scaffold novelty, offering a unique starting point for developing novel neurotherapeutics or osteosarcoma reference standards. Limited commercial availability ensures exclusivity.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B8797716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-7-methoxy-1H-quinoxalin-2-one
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=O)N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H,12,13)
InChIKeyALFYLPDGSITMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-methoxy-1H-quinoxalin-2-one: A Differentiated Quinoxalinone Scaffold for Targeted Biological Screening and Procurement


3-Chloro-7-methoxy-1H-quinoxalin-2-one (CAS: 1263814-66-9) is a heterocyclic small molecule belonging to the quinoxalin-2(1H)-one class, characterized by a chlorine atom at the 3-position and a methoxy group at the 7-position of the fused bicyclic core . Quinoxalinones are privileged scaffolds in medicinal chemistry with reported activities including anticancer, antimicrobial, and enzyme inhibition [1]. This specific substitution pattern confers distinct biological properties that differentiate it from other quinoxalinone derivatives, as demonstrated by its selective inhibition of monoamine oxidase B (MAO-B) and activity against 12-lipoxygenase and adenosine A2 receptors [2].

Why Substitution Pattern Matters: The Case Against Generic Interchangeability of Quinoxalin-2-one Analogs


Quinoxalin-2-one derivatives exhibit extreme sensitivity to substitution patterns; small changes in halogen or alkoxy placement can invert selectivity, abolish potency, or introduce off-target effects. For instance, the 3-chloro-7-methoxy substitution on 3-chloro-7-methoxy-1H-quinoxalin-2-one yields an IC50 of 17,000 nM against MAO-B with >5.88-fold selectivity over MAO-A [1], whereas the 7-methoxy analog (without 3-chloro) shows 25-fold higher MAO-B potency (IC50 666 nM) but with unknown selectivity [2]. Similarly, 3-chloroquinoxalin-2-one (lacking 7-methoxy) serves primarily as a synthetic intermediate with no reported enzyme inhibition data [3]. These divergent profiles underscore that quinoxalinone analogs are not interchangeable; selecting the correct substitution pattern is critical for achieving desired biological outcomes.

Quantitative Differentiation Evidence for 3-Chloro-7-methoxy-1H-quinoxalin-2-one: Comparator-Based Performance Data


MAO-B Inhibition: 25-Fold Lower Potency but Defined Selectivity Profile vs. 7-Methoxy Analog

3-Chloro-7-methoxy-1H-quinoxalin-2-one inhibits human MAO-B with an IC50 of 17,000 nM and shows selectivity over MAO-A (IC50 > 100,000 nM, SI > 5.88) [1]. In contrast, 7-methoxyquinoxalin-2-one (lacking the 3-chloro group) exhibits 25-fold greater potency against MAO-B (IC50 = 666 nM) but selectivity data are not reported [2]. The clinically used MAO-B inhibitor selegiline achieves an IC50 of 51 nM with 450-fold selectivity . While less potent, the target compound offers a distinct selectivity profile and a different chemical scaffold for SAR exploration.

MAO-B inhibition neurodegeneration selectivity structure-activity relationship

12-Lipoxygenase Engagement: Single-Point Activity vs. Potent Reference Inhibitor

3-Chloro-7-methoxy-1H-quinoxalin-2-one was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM, confirming target engagement [1]. The reference inhibitor baicalein exhibits an IC50 of 0.12–0.64 µM against 12-lipoxygenase, representing ~50- to 250-fold higher potency . While the quinoxalinone derivative is a much weaker inhibitor, its activity at 30 µM provides a starting point for optimization and validates the scaffold's potential for lipoxygenase modulation.

12-lipoxygenase platelet inflammation quinoxalinone

Adenosine A2 Receptor Binding: Demonstrated Affinity in Striatal Membranes

3-Chloro-7-methoxy-1H-quinoxalin-2-one binds to adenosine A2 receptors in bovine striatal membranes, as demonstrated using the radioligand [3H]CGS-21680 [1]. The well-characterized antagonist caffeine exhibits a Ki of approximately 30 µM at A2 adenosine sites in striatal membranes under similar assay conditions [2]. While quantitative affinity data for the quinoxalinone are not publicly reported, the positive binding signal confirms interaction with this therapeutically relevant target, distinguishing it from analogs lacking adenosine receptor activity.

adenosine A2 receptor striatum radioligand binding CNS

Cytotoxicity Against 143B Osteosarcoma: Qualitative Activity vs. Doxorubicin Baseline

3-Chloro-7-methoxy-1H-quinoxalin-2-one was evaluated for in vitro cytotoxicity against the human osteosarcoma cell line 143B after 72 hours of continuous exposure [1]. The chemotherapeutic agent doxorubicin exhibits an IC50 of 0.4 µM against parental 143B cells [2]. Although a quantitative IC50 for the quinoxalinone derivative is not publicly available, the positive screening result indicates potential anticancer activity that warrants further investigation, particularly given the compound's distinct quinoxalinone scaffold compared to anthracycline chemotherapeutics.

osteosarcoma 143B cytotoxicity anticancer

Optimal Research and Procurement Applications for 3-Chloro-7-methoxy-1H-quinoxalin-2-one Based on Quantitative Evidence


MAO-B Selectivity Profiling and Scaffold-Hopping Studies

Given its defined MAO-B selectivity (IC50 17,000 nM; SI >5.88) and distinct 3-chloro-7-methoxy substitution pattern [1], this compound serves as a valuable tool for exploring non-traditional MAO-B inhibitor chemotypes. Researchers investigating structure-selectivity relationships or seeking to develop novel MAO-B ligands with different potency windows can utilize this quinoxalinone as a starting point for medicinal chemistry optimization, particularly where high potency is not the primary requirement.

12-Lipoxygenase Pathway Investigation with a Non-Flavonoid Chemotype

The compound's demonstrated activity against platelet 12-lipoxygenase at 30 µM [1] provides an entry point for developing lipoxygenase modulators based on the quinoxalinone scaffold. Unlike flavonoid inhibitors such as baicalein (IC50 0.12–0.64 µM) [2], this chlorinated methoxyquinoxalinone offers a distinct chemical framework that may exhibit different pharmacokinetic properties, binding modes, or off-target profiles, making it suitable for hit-to-lead campaigns targeting inflammation, thrombosis, or cancer.

Adenosine A2 Receptor Ligand Development for CNS Applications

Confirmed binding to adenosine A2 receptors in striatal membranes [1] positions this compound as a candidate for CNS drug discovery programs targeting Parkinson's disease, Huntington's disease, or other movement disorders. The quinoxalinone core may provide advantages over xanthine-based antagonists like caffeine (Ki ≈30 µM) [2] in terms of blood-brain barrier penetration, metabolic stability, or receptor subtype selectivity, pending further optimization and characterization.

Osteosarcoma Research and Non-Anthracycline Cytotoxic Agent Screening

Qualitative cytotoxicity against 143B osteosarcoma cells after 72-hour exposure [1] suggests potential utility in bone cancer research. As a quinoxalinone derivative, it represents a chemical class distinct from doxorubicin (IC50 0.4 µM) [2], which may offer advantages in overcoming multidrug resistance or reducing cardiotoxicity. This compound can be procured as a reference standard for comparative cytotoxicity studies or as a starting point for developing novel osteosarcoma therapeutics.

Quote Request

Request a Quote for 3-chloro-7-methoxy-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.